(3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid
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Overview
Description
(3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid is a chiral amino acid derivative characterized by the presence of an amino group and a difluorophenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The initial step involves the formation of an imine intermediate through the condensation of 3,4-difluorobenzaldehyde with the chiral amine.
Reduction: The imine intermediate is then reduced to form the corresponding amine using a reducing agent such as sodium borohydride.
Carboxylation: The final step involves the carboxylation of the amine to form this compound using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand for various biological receptors and enzymes.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The presence of the difluorophenyl group can enhance the compound’s binding affinity and selectivity for its targets, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Difluorophenyl)propanoic acid: Similar structure but with different fluorine substitution pattern.
3-((4-Hydroxyphenyl)amino)propanoic acid: Contains a hydroxyphenyl group instead of a difluorophenyl group.
Uniqueness
(3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid is unique due to its specific chiral configuration and the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. The difluorophenyl group can enhance the compound’s stability, lipophilicity, and binding interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9F2NO2 |
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Molecular Weight |
201.17 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3,4-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9F2NO2/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 |
InChI Key |
BBQXXTOCYJPXDI-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CC(=O)O)N)F)F |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)N)F)F |
Origin of Product |
United States |
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